molecular formula C10H12F2O3S B570832 (1,3-Difluoro-2-propyl)-p-toluenesulphonate CAS No. 113557-78-1

(1,3-Difluoro-2-propyl)-p-toluenesulphonate

Cat. No.: B570832
CAS No.: 113557-78-1
M. Wt: 250.26
InChI Key: SEAKFGLUHZHMLG-UHFFFAOYSA-N
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Description

(1,3-Difluoro-2-propyl)-p-toluenesulphonate is a fluorinated organic compound that belongs to the class of sulfonate esters This compound is characterized by the presence of two fluorine atoms attached to a propyl group, which is further connected to a p-toluenesulphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Difluoro-2-propyl)-p-toluenesulphonate typically involves the reaction of 1,3-difluoro-2-propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

1,3-Difluoro-2-propanol+p-Toluenesulfonyl chlorideThis compound+HCl\text{1,3-Difluoro-2-propanol} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 1,3-Difluoro-2-propanol+p-Toluenesulfonyl chloride→this compound+HCl

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1,3-Difluoro-2-propyl)-p-toluenesulphonate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

    Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide or acetonitrile.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.

Major Products Formed

    Nucleophilic substitution: Products include substituted amines, ethers, or thioethers.

    Elimination: Formation of alkenes.

    Hydrolysis: Formation of 1,3-difluoro-2-propanol and p-toluenesulfonic acid.

Scientific Research Applications

(1,3-Difluoro-2-propyl)-p-toluenesulphonate has several applications in scientific research, including:

    Medicinal chemistry: Used as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

    Biological studies: Employed in the modification of biomolecules to study the effects of fluorination on biological activity and protein-ligand interactions.

    Material science: Utilized in the development of fluorinated polymers and materials with unique properties such as increased hydrophobicity and chemical resistance.

    Analytical chemistry: Used as a derivatizing agent to improve the detection and quantification of analytes in various analytical techniques.

Mechanism of Action

The mechanism of action of (1,3-Difluoro-2-propyl)-p-toluenesulphonate is largely dependent on its ability to undergo nucleophilic substitution reactions. The sulfonate group is a good leaving group, allowing the compound to react readily with nucleophiles. This property is exploited in various synthetic applications to introduce fluorinated groups into target molecules. The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-propanol: A precursor in the synthesis of (1,3-Difluoro-2-propyl)-p-toluenesulphonate, used in similar applications.

    p-Toluenesulfonyl chloride: A common sulfonylating agent used in organic synthesis.

    Fluorinated sulfonate esters: A class of compounds with similar reactivity and applications.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and the p-toluenesulfonate group This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in nucleophilic substitution reactions

Properties

IUPAC Name

1,3-difluoropropan-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O3S/c1-8-2-4-10(5-3-8)16(13,14)15-9(6-11)7-12/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAKFGLUHZHMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,3-difluoro-2-propanol (60.75 g, 633 mmol) was dissolved in pyridine (375 mL) at 0° C. Tosyl chloride (134 g, 700 mmol) was added in portions and stirred overnight at room temperature. Pyridine was removed under reduced pressure and the residue was diluted with ethyl acetate. The mixture was washed sequentially with dilute aqueous HCl, water, sat. aq. NaHCO3 and brine. The organic layer was dried over MgSO4, filtered and concentrated. The residue was cooled to −78° C. until crystals began to form. The material was triturated with ice-cold hexane (2×200 mL) and filtered to provide O-Tosyl-1,3-difluoro-2-propanol as a white low-melting solid (143.9 g, 91%).
Quantity
60.75 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two

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